molecular formula C23H26N2O3 B12882389 2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B12882389
M. Wt: 378.5 g/mol
InChI Key: BTHNJWTVMLBUHQ-UHFFFAOYSA-N
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Description

2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with methoxy and oxazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy group is introduced via a methoxylation reaction, followed by the formation of the oxazole rings through cyclization reactions. Common reagents used in these steps include methanol, oxalyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole rings can produce dihydrooxazole derivatives .

Mechanism of Action

The mechanism by which 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves interactions with specific molecular targets. The methoxy and oxazole groups can interact with enzymes and receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to the presence of both methoxy and oxazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other biphenyl derivatives, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-11-9-15(10-12-16)19-17(7-6-8-18(19)26-5)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3

InChI Key

BTHNJWTVMLBUHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC=C3OC)C4=NC(CO4)(C)C)C

Origin of Product

United States

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